Cas no 1261964-08-2 (3-Bromo-5-(3-formylphenyl)phenol)

3-Bromo-5-(3-formylphenyl)phenol 化学的及び物理的性質
名前と識別子
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- 3'-Bromo-5'-hydroxy[1,1'-biphenyl]-3-carbaldehyde
- 3-BROMO-5-(3-FORMYLPHENYL)PHENOL
- DTXSID00686363
- MFCD18316037
- 1261964-08-2
- 3-Bromo-5-(3-formylphenyl)phenol, 95%
- 3-Bromo-5-(3-formylphenyl)phenol
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- MDL: MFCD18316037
- インチ: InChI=1S/C13H9BrO2/c14-12-5-11(6-13(16)7-12)10-3-1-2-9(4-10)8-15/h1-8,16H
- InChIKey: KLVZPCRDCZWGPO-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 275.97859Da
- どういたいしつりょう: 275.97859Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 244
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
3-Bromo-5-(3-formylphenyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB322243-5 g |
3-Bromo-5-(3-formylphenyl)phenol, 95%; . |
1261964-08-2 | 95% | 5g |
€1159.00 | 2023-04-26 | |
abcr | AB322243-5g |
3-Bromo-5-(3-formylphenyl)phenol, 95%; . |
1261964-08-2 | 95% | 5g |
€1159.00 | 2025-02-21 |
3-Bromo-5-(3-formylphenyl)phenol 関連文献
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
3-Bromo-5-(3-formylphenyl)phenolに関する追加情報
3-Bromo-5-(3-formylphenyl)phenol (CAS No. 1261964-08-2): Properties, Applications, and Market Insights
3-Bromo-5-(3-formylphenyl)phenol (CAS No. 1261964-08-2) is a specialized aromatic compound that has garnered significant attention in organic synthesis and material science. This compound, characterized by its bromophenol and benzaldehyde functional groups, serves as a versatile intermediate in the development of advanced materials and pharmaceuticals. With the increasing demand for high-performance chemicals, researchers and industries are exploring its potential in drug discovery, polymer chemistry, and catalysis.
The molecular structure of 3-Bromo-5-(3-formylphenyl)phenol features a phenol core substituted with a bromine atom at the 3-position and a formylphenyl group at the 5-position. This unique arrangement enhances its reactivity, making it valuable for cross-coupling reactions and ligand design. Recent studies highlight its role in synthesizing fluorescent dyes and bioactive molecules, aligning with the growing interest in sustainable and functional materials.
In the pharmaceutical sector, 3-Bromo-5-(3-formylphenyl)phenol is investigated for its potential as a building block in small-molecule drugs. Its ability to undergo selective transformations, such as Suzuki-Miyaura coupling and reductive amination, makes it a candidate for targeting kinase inhibitors and anti-inflammatory agents. The rise of AI-driven drug discovery has further amplified the demand for such tailored intermediates, as computational models predict their utility in novel therapeutic pathways.
From an industrial perspective, the compound’s applications extend to advanced coatings and electronic materials. Its incorporation into epoxy resins improves thermal stability, addressing challenges in high-temperature applications. Additionally, its photophysical properties are leveraged in OLEDs (organic light-emitting diodes), a sector experiencing rapid growth due to the push for energy-efficient displays.
The market for 3-Bromo-5-(3-formylphenyl)phenol is influenced by trends in green chemistry and circular economy. Manufacturers are adopting solvent-free synthesis and catalytic recycling to minimize environmental impact. As regulatory frameworks tighten, the compound’s low toxicity profile positions it favorably compared to traditional halogenated intermediates.
Researchers frequently search for "3-Bromo-5-(3-formylphenyl)phenol synthesis" and "CAS 1261964-08-2 applications," reflecting its niche yet expanding relevance. FAQs include its handling precautions (e.g., stability under inert atmospheres) and scalability in industrial processes. Collaborative efforts between academia and industry aim to optimize its production, reducing costs for high-volume applications.
In summary, 3-Bromo-5-(3-formylphenyl)phenol exemplifies the intersection of innovation and practicality. Its multifaceted roles in life sciences and material engineering underscore its value in addressing contemporary challenges. As the scientific community prioritizes sustainable methodologies, this compound is poised to play a pivotal role in next-generation technologies.
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